REACTION_SMILES
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[Cl:15][c:16]1[cH:17][c:18]([N:23]=[C:24]=[O:25])[cH:19][c:20]([Cl:22])[cH:21]1.[ClH:27].[NH2:1][c:2]1[cH:3][cH:4][c:5]([O:6][C:7]([C:8](=[O:9])[OH:10])([CH3:11])[CH3:12])[cH:13][cH:14]1.[OH2:26].[cH:28]1[cH:29][cH:30][n:31][cH:32][cH:33]1>>[NH:1]([c:2]1[cH:3][cH:4][c:5]([O:6][C:7]([C:8](=[O:9])[OH:10])([CH3:11])[CH3:12])[cH:13][cH:14]1)[C:24]([NH:23][c:18]1[cH:17][c:16]([Cl:15])[cH:21][c:20]([Cl:22])[cH:19]1)=[O:25]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C=Nc1cc(Cl)cc(Cl)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(Oc1ccc(N)cc1)C(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccncc1
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Name
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Type
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product
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Smiles
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CC(C)(Oc1ccc(NC(=O)Nc2cc(Cl)cc(Cl)c2)cc1)C(=O)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |